molecular formula C17H15NO2S B184108 n-Methyl-n-phenylnaphthalene-2-sulfonamide CAS No. 16358-37-5

n-Methyl-n-phenylnaphthalene-2-sulfonamide

Cat. No. B184108
CAS RN: 16358-37-5
M. Wt: 297.4 g/mol
InChI Key: IXAOBVXPTKIAED-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylnaphthalene-2-sulfonamide (MNS) is a synthetic compound that has been widely used in scientific research due to its unique properties. MNS is a highly soluble and stable compound that has been used in various fields, including biochemistry, pharmacology, and physiology.

Mechanism Of Action

N-Methyl-n-phenylnaphthalene-2-sulfonamide binds to hydrophobic regions of proteins and nucleic acids, causing a change in the fluorescence intensity. The binding of n-Methyl-n-phenylnaphthalene-2-sulfonamide to proteins and nucleic acids can be used to study their structure and function. n-Methyl-n-phenylnaphthalene-2-sulfonamide has also been shown to inhibit the activity of enzymes by binding to their active sites.

Biochemical And Physiological Effects

N-Methyl-n-phenylnaphthalene-2-sulfonamide has been shown to have a range of biochemical and physiological effects. n-Methyl-n-phenylnaphthalene-2-sulfonamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. n-Methyl-n-phenylnaphthalene-2-sulfonamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, n-Methyl-n-phenylnaphthalene-2-sulfonamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

N-Methyl-n-phenylnaphthalene-2-sulfonamide has several advantages for lab experiments. n-Methyl-n-phenylnaphthalene-2-sulfonamide is a highly soluble and stable compound that can be easily synthesized and purified. n-Methyl-n-phenylnaphthalene-2-sulfonamide has a high binding affinity for hydrophobic regions of proteins and nucleic acids, making it a useful fluorescent probe. However, n-Methyl-n-phenylnaphthalene-2-sulfonamide has some limitations for lab experiments. n-Methyl-n-phenylnaphthalene-2-sulfonamide has a limited pH range for fluorescence, which may limit its use as a pH indicator. In addition, n-Methyl-n-phenylnaphthalene-2-sulfonamide may interfere with the activity of some enzymes, which may limit its use in enzymatic assays.

Future Directions

There are several future directions for the use of n-Methyl-n-phenylnaphthalene-2-sulfonamide in scientific research. One future direction is the development of n-Methyl-n-phenylnaphthalene-2-sulfonamide-based fluorescent probes for the detection of specific proteins and nucleic acids. Another future direction is the use of n-Methyl-n-phenylnaphthalene-2-sulfonamide as a surfactant in the preparation of nanoparticles for drug delivery. In addition, the development of n-Methyl-n-phenylnaphthalene-2-sulfonamide analogs with improved properties may expand the range of applications for n-Methyl-n-phenylnaphthalene-2-sulfonamide in scientific research.
Conclusion:
In conclusion, N-Methyl-N-phenylnaphthalene-2-sulfonamide (n-Methyl-n-phenylnaphthalene-2-sulfonamide) is a synthetic compound that has been widely used in scientific research due to its unique properties. n-Methyl-n-phenylnaphthalene-2-sulfonamide is a highly soluble and stable compound that has been used in various fields, including biochemistry, pharmacology, and physiology. n-Methyl-n-phenylnaphthalene-2-sulfonamide has several advantages for lab experiments, including its high binding affinity for hydrophobic regions of proteins and nucleic acids. However, n-Methyl-n-phenylnaphthalene-2-sulfonamide also has some limitations, including its limited pH range for fluorescence. There are several future directions for the use of n-Methyl-n-phenylnaphthalene-2-sulfonamide in scientific research, including the development of n-Methyl-n-phenylnaphthalene-2-sulfonamide-based fluorescent probes and the use of n-Methyl-n-phenylnaphthalene-2-sulfonamide as a surfactant in the preparation of nanoparticles.

Synthesis Methods

N-Methyl-n-phenylnaphthalene-2-sulfonamide is synthesized by the reaction of 2-naphthylamine with methyl benzenesulfonate in the presence of a base. The reaction yields n-Methyl-n-phenylnaphthalene-2-sulfonamide as a white solid, which is then purified by recrystallization. The purity of n-Methyl-n-phenylnaphthalene-2-sulfonamide can be determined by melting point analysis and thin-layer chromatography.

Scientific Research Applications

N-Methyl-n-phenylnaphthalene-2-sulfonamide has been widely used in scientific research due to its unique properties. n-Methyl-n-phenylnaphthalene-2-sulfonamide is a highly soluble and stable compound that has been used in various fields, including biochemistry, pharmacology, and physiology. n-Methyl-n-phenylnaphthalene-2-sulfonamide has been used as a fluorescent probe to study the binding of proteins and nucleic acids. n-Methyl-n-phenylnaphthalene-2-sulfonamide has also been used as a pH indicator due to its pH-dependent fluorescence. In addition, n-Methyl-n-phenylnaphthalene-2-sulfonamide has been used as a surfactant in the preparation of nanoparticles and as a stabilizer for enzymes and antibodies.

properties

CAS RN

16358-37-5

Product Name

n-Methyl-n-phenylnaphthalene-2-sulfonamide

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-methyl-N-phenylnaphthalene-2-sulfonamide

InChI

InChI=1S/C17H15NO2S/c1-18(16-9-3-2-4-10-16)21(19,20)17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3

InChI Key

IXAOBVXPTKIAED-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

solubility

2.4 [ug/mL]

Origin of Product

United States

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